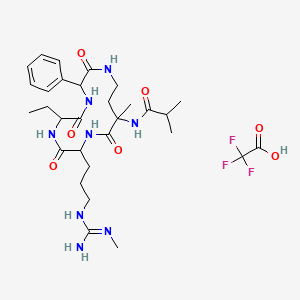
MM-589 Tfa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MM-589 Tfa is a potent inhibitor of WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) protein-protein interaction. It binds to WDR5 with an IC50 of 0.90 nM and inhibits the MLL H3K4 methyltransferase activity with an IC50 of 12.7 nM . This compound is primarily used in scientific research for its ability to inhibit specific protein interactions involved in leukemia.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MM-589 Tfa involves the preparation of a macrocyclic peptidomimetic structure. The synthetic route typically includes the following steps:
Peptide Coupling: The initial step involves the coupling of amino acids to form a peptide chain.
Macrocyclization: The peptide chain is then cyclized to form a macrocyclic structure.
Functionalization: The macrocyclic structure is functionalized with various side chains to enhance its binding affinity and selectivity.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as automated peptide synthesizers and large-scale chromatography are employed to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
MM-589 Tfa undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid side chains.
Reduction: Reduction reactions can occur at specific functional groups within the macrocyclic structure.
Substitution: Substitution reactions are possible at various positions on the macrocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their altered biological activity and binding properties.
Wissenschaftliche Forschungsanwendungen
MM-589 Tfa has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study protein-protein interactions and enzyme inhibition.
Biology: The compound is employed in cell-based assays to investigate its effects on cell growth and differentiation.
Medicine: this compound is studied for its potential therapeutic applications in treating leukemia and other cancers.
Industry: It is used in the development of new drugs and therapeutic agents targeting specific protein interactions.
Wirkmechanismus
MM-589 Tfa exerts its effects by binding to the WD repeat domain 5 (WDR5) protein, thereby inhibiting its interaction with mixed lineage leukemia (MLL) protein . This inhibition disrupts the MLL H3K4 methyltransferase activity, leading to altered gene expression and inhibition of leukemia cell growth. The compound exhibits high affinity for WDR5, with an IC50 of 0.90 nM, and selectively inhibits MLL H3K4 methyltransferase activity with an IC50 of 12.7 nM .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MM-589 (racemic mixture): A racemic mixture of MM-589 Tfa with similar inhibitory properties.
Ruxolitinib phosphate: A JAK1/2 inhibitor with different molecular targets but similar therapeutic applications.
Delgocitinib: A JAK inhibitor used in the treatment of inflammatory diseases.
Uniqueness
This compound is unique in its high affinity and selectivity for the WDR5-MLL protein-protein interaction. Unlike other inhibitors, it specifically targets the MLL H3K4 methyltransferase activity, making it a valuable tool in leukemia research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C30H45F3N8O7 |
|---|---|
Molekulargewicht |
686.7 g/mol |
IUPAC-Name |
N-[6-ethyl-12-methyl-9-[3-[(N'-methylcarbamimidoyl)amino]propyl]-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclotetradec-12-yl]-2-methylpropanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H44N8O5.C2HF3O2/c1-6-19-23(38)35-21(18-11-8-7-9-12-18)25(40)31-16-14-28(4,36-22(37)17(2)3)26(41)34-20(24(39)33-19)13-10-15-32-27(29)30-5;3-2(4,5)1(6)7/h7-9,11-12,17,19-21H,6,10,13-16H2,1-5H3,(H,31,40)(H,33,39)(H,34,41)(H,35,38)(H,36,37)(H3,29,30,32);(H,6,7) |
InChI-Schlüssel |
NARXNZHWAWPJIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)N1)CCCNC(=NC)N)(C)NC(=O)C(C)C)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


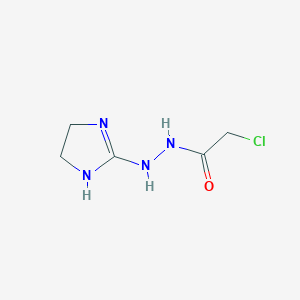
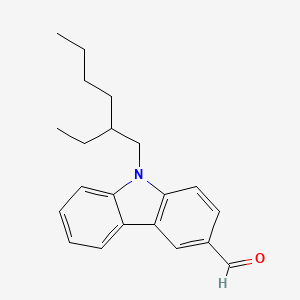
![Ethyl 3-amino-3-phenyl-2,3,3a,4-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B15092621.png)

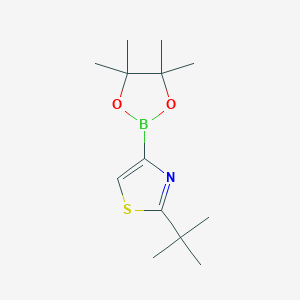
![Chloro[(S)-(-)-2,2'-bis[diphenylphosphino]-1,1'-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B15092642.png)
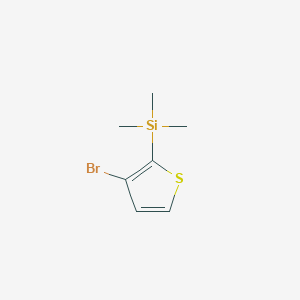
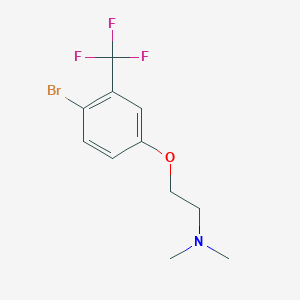
![5,7-dimethyl-2,3-dihydro-4H-furo[3,4-e][1,2,3]thiadiazin-4-one 1,1-dioxide](/img/structure/B15092654.png)

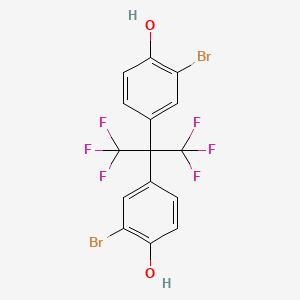
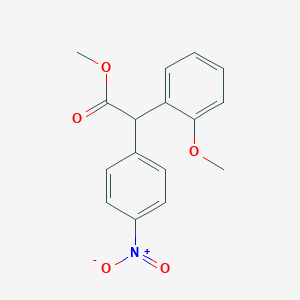
![1-[4-(Trifluoromethoxy)phenyl]cyclobutanol](/img/structure/B15092702.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide](/img/structure/B15092706.png)
